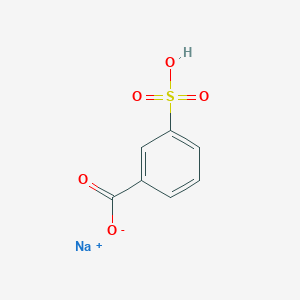

sodium;3-sulfobenzoate

Description

Historical Perspectives on Sulfobenzoate Chemistry Development

The journey of sulfobenzoate chemistry is intrinsically linked to the broader history of organic synthesis, particularly the development of sulfonation reactions. The foundation was laid in the 16th century with the discovery of benzoic acid, a precursor compound, through the dry distillation of gum benzoin. wikipedia.org However, the ability to functionalize aromatic rings with sulfonic acid groups came much later.

The advent of sulfonation dates back to the early 19th century, with the observation that aromatic compounds like benzene (B151609) could react with sulfuric acid. numberanalytics.comnumberanalytics.com This electrophilic aromatic substitution reaction, where a hydrogen atom on an aromatic ring is replaced by a sulfonic acid group (-SO₃H), became a cornerstone of industrial organic chemistry. numberanalytics.comwikipedia.orgvedantu.com The late 19th and early 20th centuries saw a surge in the industrial importance of sulfonation, driven by the synthesis of synthetic dyes and detergents, which often featured sulfonated aromatic components for improved water solubility. numberanalytics.com

Several specific methods highlight the evolution of sulfonation techniques. In 1851, Raffaele Piria developed the "Piria reaction," a method for synthesizing aminosulfonic acids by treating nitrobenzene (B124822) with a metal bisulfite. wikipedia.org Later, the Tyrer sulfonation process, developed in 1917, provided an industrial method for producing benzenesulfonic acid by passing benzene vapor through concentrated sulfuric acid at elevated temperatures. wikipedia.org These developments in sulfonation technology paved the way for the synthesis of a wide array of substituted aromatic sulfonic acids, including the isomers of sulfobenzoic acid, and their corresponding salts like sodium;3-sulfobenzoate.

Contemporary Significance of this compound in Chemical Science and Technology

In modern chemical science, this compound (also known as monosodium 3-sulfobenzoate or 3-carboxybenzenesulfonic acid sodium salt) is recognized as a versatile building block and functional chemical. futurefuelcorporation.comscbt.com Its bifunctional nature, containing both a carboxylate and a sulfonate group, allows it to serve diverse roles in synthesis and materials science. evitachem.com

A primary application of this compound is in polymer chemistry . It is incorporated as a monomer in the production of polyesters and nylons to enhance the dyeability and stain resistance of the resulting fibers. futurefuelcorporation.comvulcanchem.com The ionic sulfonate group provides sites for dye molecules to attach, improving the color fastness and vibrancy of textiles.

In the field of materials science and coordination chemistry , this compound is used as a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. acs.org Researchers have successfully used it to create complex structures with various metal ions, including lanthanides and uranyl ions. sigmaaldrich.comacs.orgfigshare.com These materials are investigated for potential applications in catalysis, separation, and gas storage.

Furthermore, the compound serves as a key intermediate and component in various industrial processes . It is utilized in the production of dyes and pigments and acts as a pH regulator and buffering agent in cosmetic and personal care products like shampoos and creams. emcochemicals.com Its properties also make it a valuable intermediate in the synthesis of certain pharmaceuticals and agrochemicals. emcochemicals.com

This compound also finds use as a specialized laboratory reagent . For instance, it has been employed as a component of the eluent in ion chromatography, a technique used for separating ions. researchgate.net It has also been used in the synthesis of novel ionic liquids, such as 1-hexyl-3-propanenitrileimidazolium sulfobenzoate. sigmaaldrich.comottokemi.com

Research Data & Chemical Properties

To facilitate further research and application, the key properties and applications of this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 17625-03-5 sigmaaldrich.com |

| Molecular Formula | C₇H₅NaO₅S scbt.com |

| Molecular Weight | 224.17 g/mol scbt.com |

| Appearance | White to off-white powder emcochemicals.com |

| Melting Point | ≥300 °C sigmaaldrich.comottokemi.com |

| Solubility | Soluble in water. sigmaaldrich.comemcochemicals.com |

| InChI Key | KQHKITXZJDOIOD-UHFFFAOYSA-M sigmaaldrich.com |

| SMILES | [Na+].OC(=O)c1cccc(c1)S([O-])(=O)=O sigmaaldrich.com |

Table 2: Selected Applications in Advanced Chemical Research

| Field of Application | Specific Use | Key Finding/Benefit |

| Polymer Chemistry | Monomer for polyesters and nylons | Improves dye affinity and stain resistance in fibers. futurefuelcorporation.comvulcanchem.com |

| Materials Science | Ligand for Metal-Organic Frameworks (MOFs) | Forms coordination complexes with lanthanide and actinide ions. sigmaaldrich.comacs.orgfigshare.com |

| Chemical Synthesis | Precursor for Ionic Liquids | Used to synthesize novel ionic liquids like 1-hexyl-3-propanenitrileimidazolium sulfobenzoate. sigmaaldrich.comottokemi.com |

| Industrial Chemistry | Dye & Pigment Production | Acts as a key component in the manufacturing of certain dyes. emcochemicals.com |

| Analytical Chemistry | Eluent in Ion Chromatography | Used as a component in the mobile phase for separating anions. researchgate.net |

Properties

IUPAC Name |

sodium;3-sulfobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5S.Na/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHKITXZJDOIOD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Sodium;3 Sulfobenzoate and Its Precursors

Established Synthetic Pathways to 3-Sulfobenzoic Acid

The formation of 3-sulfobenzoic acid is the critical initial phase in producing its sodium salt. Two principal pathways have been historically established: the direct sulfonation of benzoic acid and the hydrolysis of a sulfonyl chloride derivative.

Sulfonation of Benzoic Acid Derivatives

The direct sulfonation of benzoic acid is a classic example of an electrophilic aromatic substitution reaction. youtube.comwikipedia.org In this process, benzoic acid is treated with a strong sulfonating agent, typically fuming sulfuric acid (oleum), which is a solution of sulfur trioxide in sulfuric acid. youtube.comgoogleapis.com The carboxylic acid group (-COOH) on the benzene (B151609) ring is a deactivating, meta-directing group, which selectively guides the incoming sulfonic acid group (-SO3H) to the meta-position (carbon-3) of the ring. youtube.com

The reaction generally requires elevated temperatures, for instance, heating benzoic acid with 20% oleum (B3057394) at 130°C for approximately one hour. google.com A historical method involved reacting benzoic acid with oleum at 200°C. googleapis.comgoogle.com Following the sulfonation, the reaction mixture is typically poured into a water-ice mixture. googleapis.comgoogle.com The sodium salt can then be precipitated by adding sodium chloride. google.comgoogle.com However, a significant drawback of this approach is the production of a dilute sulfuric acid effluent heavily contaminated with sodium chloride, which is difficult to process and dispose of. googleapis.comgoogle.com Furthermore, the product obtained via this route often has a lower purity, potentially around 75% of the desired sodium salt, due to the high sodium chloride content. googleapis.comgoogle.com

| Parameter | Condition | Reference |

| Starting Material | Benzoic Acid | google.com |

| Sulfonating Agent | 20% Oleum | google.com |

| Temperature | 130-140°C | google.com |

| Reaction Time | 1 hour | google.com |

| Isolation Method | Precipitation with NaCl solution | google.com |

Hydrolysis of 3-(Chlorosulfonyl)benzoic Acid

An alternative pathway to 3-sulfobenzoic acid involves the hydrolysis of 3-(chlorosulfonyl)benzoic acid. google.com This precursor can be prepared by reacting benzoic acid with chlorosulfuric acid. The subsequent hydrolysis step is accomplished by reacting 3-(chlorosulfonyl)benzoic acid with water. googleapis.comgoogle.com

This reaction involves heating the sulfonyl chloride with water, which substitutes the chloride atom with a hydroxyl group, forming the sulfonic acid. google.com While straightforward, early versions of this process were inefficient, requiring a large excess of water (e.g., a 10-fold quantity) and significant energy consumption for multiple distillations to remove the water and isolate the product as a syrup. googleapis.comgoogle.com This made the industrial application of the method challenging. googleapis.com

Conversion to Sodium;3-Sulfobenzoate

Once 3-sulfobenzoic acid has been synthesized, it is converted to its corresponding sodium salt through a simple acid-base reaction.

Neutralization of 3-Sulfobenzoic Acid with Sodium Hydroxide (B78521)

The conversion to this compound is achieved by neutralizing 3-sulfobenzoic acid with a sodium-containing base, most commonly sodium hydroxide (NaOH). google.comquora.comquora.com This is a standard acid-base neutralization reaction where the acidic proton of the sulfonic acid group and the carboxylic acid group react with the hydroxide ions to form water and the sodium salt. quora.comquora.com

The process typically involves adding an aqueous solution of sodium hydroxide to the 3-sulfobenzoic acid. google.com For instance, a 33% strength sodium hydroxide solution can be added dropwise to a mixture containing the acid. google.com The reaction is generally exothermic. Following neutralization, the final product, this compound, can be isolated by filtration after precipitation and then dried. google.com This step is often integrated into more advanced synthetic schemes to directly yield the final product without isolating the intermediate acid. google.com

Advanced Synthetic Approaches and Process Optimization

To overcome the limitations of traditional methods, particularly the issues of effluent generation and product purity, advanced synthetic processes have been developed. These methods often focus on process intensification and efficient separation techniques.

Azeotropic Distillation Methods for Enhanced Purity and Yield

A highly effective modern approach for preparing both 3-sulfobenzoic acid and its alkali metal salts involves the use of azeotropic distillation. google.comscirp.org This technique is particularly advantageous as it drives reactions to completion by continuously removing a product, typically water, from the reaction mixture. scirp.org

In the context of this compound synthesis, the process begins with the hydrolysis of 3-(chlorosulfonyl)benzoic acid in the presence of a water-immiscible organic solvent, such as xylene or chlorobenzene. google.com The mixture is heated to boiling, and the water, along with the solvent, forms an azeotrope that distills off. google.com The distilled mixture is collected in a water separator (like a Dean-Stark apparatus), where the denser water separates and can be removed, while the organic solvent is returned to the reaction vessel. google.com This continuous removal of water drives the hydrolysis to completion, resulting in a high yield of 3-sulfobenzoic acid, which precipitates in the solvent. google.com

This method avoids the large volumes of aqueous effluent produced in older methods. google.com After the hydrolysis is complete, an aqueous solution of sodium hydroxide is added to the suspension of 3-sulfobenzoic acid in the organic solvent. google.com A second azeotropic distillation is then performed to remove the water introduced with the sodium hydroxide solution. google.com This results in the direct precipitation of high-purity this compound, which can be easily recovered by filtration. google.com This integrated process is highly efficient, leading to purities of at least 97% and yields exceeding 93%. googleapis.comgoogle.com

The following table summarizes findings from various examples utilizing this advanced methodology. google.com

| Starting Material | Solvent | Purity of Final Product | Yield |

| 3-(chlorosulfonyl)benzoic acid | Xylene | 98.3% | 94.3% |

| 3-(chlorosulfonyl)benzoic acid | Chlorobenzene | 97.3% | 93.3% |

This azeotropic approach represents a significant process optimization, offering high yield, exceptional purity, and a considerable reduction in environmentally challenging waste streams. google.com

Evaluation of Alternative Sulfonating Agents (e.g., Sulfur Trioxide)

While traditional sulfonation often employs oleum (fuming sulfuric acid), sulfur trioxide (SO3) presents a potent alternative. ask.comwikipedia.org As the anhydride (B1165640) of sulfuric acid, sulfur trioxide is theoretically the most active and efficient sulfonating agent. njit.edu Its use eliminates the large excess of sulfuric acid that complicates product separation in oleum-based methods. google.com

The reaction with SO3 is rapid and stoichiometric, which can lead to shorter reaction times, increased productivity, and reduced energy consumption. ask.comchemithon.com This high reactivity also allows for the production of high-purity sulfonated products. ask.com However, the vigor of the reaction can be a significant drawback, as it can be violent and lead to side reactions or product degradation if not carefully controlled. njit.edu Historically, this has limited its application, but modern methods utilize stabilized liquid SO3 or air/SO3 gas mixtures to moderate the reaction. njit.educhemithon.com The use of SO3 directly avoids the generation of spent sulfuric acid, a major advantage from both an economic and environmental perspective. google.com

Other sulfonating agents include chlorosulfuric acid, which also acts as an effective agent but produces corrosive hydrochloric acid as a byproduct. chemithon.com For certain applications, Lewis base adducts of sulfur trioxide can be used as milder sulfonating agents. wikipedia.org

Comparative Analysis of Industrial Production Methods

Industrially, the production of 3-sulfobenzoic acid and its salts has transitioned from older methods to more efficient and environmentally conscious processes. The primary methods involve the sulfonation of benzoic acid using either oleum or an air/sulfur trioxide mixture. chemithon.comgoogle.com

The traditional oleum process involves reacting benzoic acid with fuming sulfuric acid. google.com While effective, this method generates a significant amount of spent sulfuric acid, which poses a considerable disposal challenge and cost. chemithon.com The product is often contaminated with sulfuric acid and inorganic salts, requiring extensive purification steps. google.com

The air/SO3 sulfonation process has become the predominant choice in modern industrial settings. chemithon.com This continuous process involves reacting the organic feedstock directly with a diluted stream of gaseous SO3. This method offers superior control, high efficiency, and minimizes waste streams. Since water is not introduced as part of the sulfonating agent, no spent acid is produced, which is a major advantage over the oleum process. chemithon.com Although the initial capital cost for an air/SO3 plant is higher, the lower reagent and waste disposal costs often make it more economical for large-scale production. chemithon.com

Another patented approach involves the hydrolysis of 3-(chlorosulfonyl)benzoic acid in the presence of a water-immiscible solvent like xylene. This method is designed to reduce the production of effluent and yields a high-purity product (at least 97%) with yields exceeding 93%. google.comgoogleapis.com

Below is a comparative analysis of the key industrial methods.

| Parameter | Oleum Sulfonation | Air/SO3 Sulfonation | Chlorosulfonyl)benzoic Acid Hydrolysis |

|---|---|---|---|

| Primary Reagent | Oleum (H₂SO₄·xSO₃) | Sulfur Trioxide (SO₃) gas | 3-(Chlorosulfonyl)benzoic acid, Water |

| Key Advantage | Lower initial equipment cost, versatile ask.comchemithon.com | High efficiency, minimal waste, high purity ask.comchemithon.com | Reduced effluent, high yield and purity google.com |

| Key Disadvantage | Generates large volumes of spent sulfuric acid chemithon.com | Higher initial equipment cost chemithon.com | Multi-step precursor synthesis required |

| Byproduct Generation | Large quantity of dilute, often contaminated, sulfuric acid chemithon.comgoogle.com | Essentially none (unreacted SO₃ can be recycled) researchgate.net | Minimal, solvent can be recycled google.com |

| Process Type | Batch or Continuous chemithon.com | Continuous chemithon.com | Batch |

| Reported Purity | Lower, requires extensive purification google.com | High ask.com | >97% google.comgoogleapis.com |

Sustainable Synthesis and Environmental Impact Reduction Strategies

Efforts to develop more sustainable methods for producing this compound focus on minimizing waste, reducing energy consumption, and using less hazardous materials. researchgate.net

A leading strategy for sustainable sulfonation is the use of sulfur trioxide in a recyclable solvent, such as liquid sulfur dioxide (SO2). In this process, the reaction is carried out at low temperatures, and upon completion, the SO2 solvent is evaporated and completely recycled. This approach significantly reduces waste, leading to better atom efficiency and an almost zero E-factor (environmental factor), provided the SO2 is recycled. researchgate.net

For processes that still generate aqueous waste streams, advanced water recycling techniques can be implemented. Systems combining multi-effect evaporators (MEE) and reverse osmosis (RO) can achieve water recovery rates of 85-95%, significantly reducing freshwater consumption and wastewater treatment costs. asiachmical.com

Furthermore, process optimization to minimize the formation of byproducts is crucial. This includes precise control over reaction parameters like temperature and residence time, which can significantly cut down on the formation of sludge and other waste materials. asiachmical.com The use of modern reactor designs and automation helps maintain optimal conditions, enhancing both efficiency and safety. asiachmical.com The development of solid acid catalysts, which are often eco-friendly, reusable, and stable, also represents a promising avenue for greener sulfonation processes. beilstein-journals.org

Structural Elucidation and Spectroscopic Investigations of Sodium;3 Sulfobenzoate and Its Complexes

Spectroscopic Characterization of 3-Sulfobenzoate Ligands and Their Complexes (e.g., IR, UV-Vis, Fluorescence)

Spectroscopic techniques are essential for characterizing 3-sulfobenzoate ligands and their metal complexes, providing information on functional groups, electronic transitions, and coordination. mdpi.comunizar-csic.es

Infrared (IR) Spectroscopy is used to identify the vibrational modes of functional groups present in a molecule. rsc.org For a 3-sulfobenzoate ligand, the IR spectrum is characterized by absorptions corresponding to the carboxylic acid and sulfonic acid groups. utdallas.eduresearchgate.net Key vibrational bands include:

O-H Stretch (Carboxylic Acid): A very broad band typically observed in the 2800–3500 cm⁻¹ region. utdallas.edu

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1710 cm⁻¹. utdallas.edu

S=O Stretch (Sulfonate): Strong absorption bands characteristic of the sulfonate group.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while C=C stretching vibrations in the aromatic ring are found in the 1400-1600 cm⁻¹ region. vscht.cz

Upon complexation with a metal ion, shifts in the positions of the carboxylate and sulfonate stretching bands can indicate coordination to the metal center. mdpi.com

UV-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within the molecule. up.ac.za The 3-sulfobenzoate ligand contains an aromatic ring, which is a chromophore. The UV-Vis spectrum is expected to show absorption bands corresponding to π→π* transitions within the benzene (B151609) ring. libretexts.org The presence of conjugation between the aromatic ring and the carbonyl group of the carboxylic acid influences the position of the absorption maximum (λₘₐₓ). libretexts.orgyoutube.com In the solid state, UV-Vis spectroscopy can confirm the formation of complexes and indicate the presence of hydrogen bonding through shifts in the absorption bands. up.ac.za For instance, analysis of related solid-state complexes shows a bathochromic (red) shift of the primary and secondary absorption bands, with the primary band shifting to a range of 223 nm - 253 nm and the secondary band to 274 nm - 307 nm. up.ac.za The absence of additional, unexpected bands suggests that charge transfer reactions are not occurring. up.ac.za

Fluorescence Spectroscopy investigates the emission of light from a molecule after it has absorbed light. Fluorescence is common in compounds containing aromatic groups with low-energy π→π* transitions. libretexts.org While simple aromatic hydrocarbons can fluoresce, the intensity and characteristics of the fluorescence are highly dependent on the molecular structure and its environment. libretexts.orgnsf.gov The rigidity of a molecule can enhance fluorescence by reducing energy loss through non-radiative pathways like vibrations. libretexts.org Therefore, the incorporation of the 3-sulfobenzoate ligand into a rigid metal-organic framework could potentially lead to fluorescent materials. The emission spectrum, if observed, would typically appear at a longer wavelength than the absorption spectrum. libretexts.org

Table 2: Summary of Spectroscopic Data for 3-Sulfobenzoate

| Spectroscopic Technique | Observed Feature | Typical Wavenumber/Wavelength Range | Interpretation |

|---|

Solution Phase Behavior and Intermolecular Interactions of Sodium;3 Sulfobenzoate

Equilibrium Solubility Studies in Multi-Component Solvent Systems

The solubility of sodium 3-sulfobenzoate has been systematically studied in various multi-component solvent systems to understand how temperature and the presence of other solutes influence its phase equilibrium. These studies are crucial for designing crystallization and purification processes.

Temperature Dependence of Solubility in Binary Solvent Mixtures (e.g., Sodium Chloride/Water, Ethanol (B145695)/Water, Sodium Sulfate (B86663)/Water)

Research has demonstrated that the solubility of sodium 3-sulfobenzoate is significantly influenced by temperature when dissolved in binary solvent mixtures. A key study measured its solubility in aqueous solutions of sodium chloride, sodium sulfate, and ethanol at temperatures ranging from 278.15 K to 323.15 K. researchgate.net

In all tested binary solvent systems—(sodium chloride + water), (sodium sulfate + water), and (ethanol + water)—the solubility of sodium 3-sulfobenzoate was found to increase with rising temperature. researchgate.net This positive temperature dependence is a common characteristic for the dissolution of many solid solutes in liquid solvents, indicating that the dissolution process is endothermic.

The following tables present the mole fraction solubility (x) of sodium 3-sulfobenzoate in these binary mixtures at various temperatures.

Interactive Data Table: Solubility of Sodium;3-sulfobenzoate in Sodium Chloride/Water Mixtures

| Temperature (K) | Mole Fraction Solubility (x) in pure water | Mole Fraction Solubility (x) in NaCl solution (w=0.05) |

| 278.15 | 0.0271 | 0.0215 |

| 283.15 | 0.0293 | 0.0234 |

| 288.15 | 0.0316 | 0.0254 |

| 293.15 | 0.0341 | 0.0276 |

| 298.15 | 0.0368 | 0.0299 |

| 303.15 | 0.0396 | 0.0324 |

| 308.15 | 0.0426 | 0.0351 |

| 313.15 | 0.0458 | 0.0379 |

| 318.15 | 0.0492 | 0.0409 |

| 323.15 | 0.0528 | 0.0441 |

Interactive Data Table: Solubility of this compound in Ethanol/Water Mixtures

| Temperature (K) | Mole Fraction Solubility (x) in pure water | Mole Fraction Solubility (x) in Ethanol solution (w=0.05) |

| 278.15 | 0.0271 | 0.0243 |

| 283.15 | 0.0293 | 0.0264 |

| 288.15 | 0.0316 | 0.0286 |

| 293.15 | 0.0341 | 0.0310 |

| 298.15 | 0.0368 | 0.0335 |

| 303.15 | 0.0396 | 0.0362 |

| 308.15 | 0.0426 | 0.0391 |

| 313.15 | 0.0458 | 0.0421 |

| 318.15 | 0.0492 | 0.0453 |

| 323.15 | 0.0528 | 0.0487 |

Interactive Data Table: Solubility of this compound in Sodium Sulfate/Water Mixtures

| Temperature (K) | Mole Fraction Solubility (x) in pure water | Mole Fraction Solubility (x) in Sodium Sulfate solution (w=0.05) |

| 278.15 | 0.0271 | 0.0198 |

| 283.15 | 0.0293 | 0.0216 |

| 288.15 | 0.0316 | 0.0235 |

| 293.15 | 0.0341 | 0.0255 |

| 298.15 | 0.0368 | 0.0277 |

| 303.15 | 0.0396 | 0.0300 |

| 308.15 | 0.0426 | 0.0325 |

| 313.15 | 0.0458 | 0.0351 |

| 318.15 | 0.0492 | 0.0379 |

| 323.15 | 0.0528 | 0.0409 |

Impact of Co-solvents and Ionic Strength on Solubilization (e.g., Salting-out Effects)

The addition of co-solvents and the manipulation of ionic strength have a pronounced effect on the solubility of sodium 3-sulfobenzoate. The presence of electrolytes like sodium chloride and sodium sulfate in aqueous solutions decreases the solubility of sodium 3-sulfobenzoate compared to its solubility in pure water at the same temperature. researchgate.net This phenomenon is known as the "salting-out" effect.

Salting-out occurs because the added salt ions (Na⁺, Cl⁻, SO₄²⁻) attract and orient the polar water molecules around them. This hydration of the salt ions reduces the number of "free" water molecules available to solvate the sodium 3-sulfobenzoate molecules, leading to a decrease in its solubility. The data indicates that sodium sulfate exhibits a stronger salting-out effect than sodium chloride, as evidenced by the lower solubility of sodium 3-sulfobenzoate in the sodium sulfate solution at equivalent concentrations.

Thermodynamic Analysis of Dissolution Processes

The dissolution of a solute is governed by fundamental thermodynamic principles. By studying the solubility of sodium 3-sulfobenzoate at different temperatures, it is possible to calculate key thermodynamic parameters such as enthalpy and entropy of dissolution, which provide insight into the energetics of the process.

Determination of Dissolution Enthalpy and Entropy

The dissolution enthalpy (ΔH°sol) and dissolution entropy (ΔS°sol) for sodium 3-sulfobenzoate in the aforementioned binary solvent mixtures have been determined from experimental solubility data. researchgate.net The results confirm that the dissolution process is endothermic (positive enthalpy change), meaning it absorbs heat from the surroundings. This aligns with the observed increase in solubility with temperature.

Furthermore, the dissolution process is found to be driven by entropy (positive entropy change). researchgate.net This indicates that the system moves towards a more disordered state as the crystalline solid dissolves and the ions disperse throughout the solvent. This entropy-driven nature is a key factor enabling the spontaneous dissolution of the compound despite the process being endothermic.

Interactive Data Table: Apparent Thermodynamic Properties of Dissolution for this compound

| Solvent System (w₂=0.05) | ΔH°sol (kJ·mol⁻¹) | ΔS°sol (J·mol⁻¹·K⁻¹) |

| (NaCl + H₂O) | 21.43 | 40.54 |

| (C₂H₅OH + H₂O) | 21.69 | 42.12 |

| (Na₂SO₄ + H₂O) | 22.14 | 40.88 |

Solvation Dynamics and Solvent-Solute Interactions

Solvation dynamics refer to how solvent molecules rearrange around a solute molecule. For an ionic compound like sodium 3-sulfobenzoate, the primary solvent-solute interactions in aqueous solution are ion-dipole forces. The polar water molecules orient themselves around the sodium cations (Na⁺) and the sulfobenzoate anions. Specifically, the partially negative oxygen atoms of water molecules are attracted to the positive sodium ion, while the partially positive hydrogen atoms are attracted to the negatively charged sulfonate (-SO₃⁻) and carboxylate (-COO⁻) groups of the anion.

Coordination Chemistry and Supramolecular Assemblies Involving 3 Sulfobenzoate Anions

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF. The 3-sulfobenzoate anion has proven to be a valuable building block in the synthesis of novel MOFs and coordination polymers due to its dual functional groups which can coordinate to metal centers in various ways. acs.org

The presence of both a carboxylate and a sulfonate group allows 3-sulfobenzoate to act as a bridging ligand, connecting multiple metal centers to form one-, two-, or three-dimensional networks. dntb.gov.ua The coordination versatility of the sulfonate group, which can act as a monodentate or bidentate ligand, contributes to the structural diversity of these materials. For instance, in a recently synthesized indium-based MOF, YCM-73, sodium 3-sulfobenzoate was used as the ligand, resulting in a two-dimensional framework with neutral infinite chains of [In(CO₂R)(OH)(RSO₃)(OH₂)]. acs.org

The incorporation of sulfonate groups into MOFs can impart specific properties, such as enhanced proton conductivity. The dangling sulfonate groups within the pores of a MOF can create a hydrophilic environment and facilitate the transport of protons, which is a desirable characteristic for applications in proton-exchange membrane fuel cells. Research has shown that the controlled introduction of defects, such as missing metal-linker connections, can lead to an increase in dangling sulfonate groups, thereby enhancing the proton conductivity of the material.

| Framework Name/Identifier | Metal Center | Key Structural Feature | Reference |

|---|---|---|---|

| YCM-73 | Indium (In) | Two-dimensional framework with neutral infinite chains | acs.org |

| TMOF-2 | Not Specified | Porous MOF with dangling sulfonate groups for proton conductivity |

Synthesis and Characterization of Lanthanide Ion Complexes with 3-Sulfobenzoate and Cucurbit[n]uril

The combination of lanthanide ions, 3-sulfobenzoate, and macrocyclic hosts like cucurbit[n]urils (CB[n]) leads to the formation of fascinating supramolecular assemblies with complex structures and potential applications in areas such as luminescence. rsc.orgnih.gov Cucurbit[n]urils are a family of macrocyclic molecules composed of glycoluril (B30988) units linked by methylene (B1212753) bridges, capable of encapsulating guest molecules within their hydrophobic cavity.

In the presence of lanthanide ions and 3-sulfobenzoate, CB nih.govuril has been shown to form one-dimensional polymeric complexes. acs.org For instance, with cerium and neodymium, isomorphous complexes with the formula {[Ln(3-SBH)(H₂O)₄]₂CB6}·4NO₃ have been synthesized. acs.org In these structures, the 3-sulfobenzoate exists as the carboxybenzosulfonate (3-SBH⁻), where the carboxylic acid group remains protonated. acs.org The coordination involves the monodentate sulfonate group, and a columnar assembly is formed by the coordination of each metal ion to two CB nih.gov molecules. The 3-SBH⁻ ligand itself does not participate in the formation of the polymer backbone. acs.org

The interaction between the components is a delicate balance of coordination bonds, hydrogen bonding, and host-guest interactions. The lanthanide contraction effect can also influence the final crystal structures of these coordination polymers. acs.org The study of these intricate systems provides valuable insights into the principles of self-assembly and the design of functional supramolecular materials.

Transition Metal Complexes Incorporating 3-Sulfobenzoate Derivatives (e.g., Chromium Complexes, Ruthenium Complexes)

The coordination chemistry of 3-sulfobenzoate extends to transition metals, where it can participate in the formation of a wide array of complexes with interesting structural and electronic properties. mdpi.comsemanticscholar.orgunl.edu The ability of the sulfonate group to coordinate to metal centers, in conjunction with the carboxylate group, makes 3-sulfobenzoate a versatile ligand for creating complexes with metals like chromium and ruthenium. tandfonline.comhomescience.netwikipedia.org

Chromium(III) is known for its rich coordination chemistry, forming a variety of complexes with different ligands. homescience.netwikipedia.orgopenmedicinalchemistryjournal.com While specific examples of chromium complexes solely with 3-sulfobenzoate are not extensively detailed in the provided context, the general principles of chromium(III) coordination suggest that it would readily form stable complexes with this ligand. homescience.net The formation of sulfato-complexes with chromium(III) upon heating aqueous solutions of chromium(III) sulfate (B86663) is a well-known phenomenon, indicating the affinity of Cr(III) for sulfonate-type ligands. homescience.net

Ruthenium complexes have garnered significant attention due to their diverse applications, including in catalysis and medicine. nih.govnih.govresearchgate.netfrontiersin.org The coordination of sulfonate-containing ligands to ruthenium centers can influence the electronic properties and reactivity of the resulting complexes. tandfonline.com For example, diruthenium(III) complexes with sulfobenzoate and 2,2'-bipyridine (B1663995) have been synthesized and characterized, demonstrating the ability of sulfobenzoate to act as a ligand in multinuclear ruthenium systems. tandfonline.com

The design of ligands is a fundamental aspect of coordination chemistry, as it dictates the geometry and properties of the resulting metal complexes. uni-wuerzburg.dedigitellinc.com The 3-sulfobenzoate anion offers multiple coordination sites, allowing for a variety of binding modes to a metal center.

The carboxylate group can coordinate in a monodentate, bidentate chelating, or bridging fashion. Similarly, the sulfonate group can act as a monodentate or bidentate ligand, or it can be involved in bridging between metal centers. The combination of these coordination modes can lead to the formation of mononuclear complexes, dinuclear species, or extended polymeric structures. mdpi.com The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the presence of other ligands, the solvent system, and the reaction conditions.

| Functional Group | Coordination Mode | Description |

|---|---|---|

| Carboxylate | Monodentate | One oxygen atom coordinates to the metal center. |

| Bidentate Chelating | Both oxygen atoms coordinate to the same metal center. | |

| Bridging | The oxygen atoms coordinate to two different metal centers. | |

| Sulfonate | Monodentate | One oxygen atom coordinates to the metal center. |

| Bidentate/Bridging | Two or more oxygen atoms coordinate to one or more metal centers. |

Investigation of Host-Guest Interactions and Self-Assembly Processes

Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule through non-covalent interactions. thno.orgnih.govrsc.orgmdpi.com The 3-sulfobenzoate anion can participate in such interactions, acting either as a guest that is encapsulated within a host molecule or as part of a larger assembly that creates a binding pocket for other species.

The self-assembly of molecules into well-defined supramolecular structures is driven by a combination of forces, including hydrogen bonding, electrostatic interactions, hydrophobic effects, and van der Waals forces. nih.govresearchgate.net The presence of both a charged sulfonate group and a carboxylate group that can participate in hydrogen bonding makes 3-sulfobenzoate an interesting component in self-assembling systems. The anionic nature of the sulfonate group can influence the self-assembly of cationic molecules by screening charges and allowing for closer packing. nih.gov

Catalytic Applications of Sodium;3 Sulfobenzoate and Its Derivatives

Role as an Acidic Additive or Component in Organocatalytic Systems (e.g., Hydroformylation/Aldol (B89426) Condensation Tandem Reactions)

While direct studies detailing the use of sodium;3-sulfobenzoate as an acidic additive in tandem hydroformylation/aldol condensation reactions are not extensively documented, the principles of acid catalysis in such systems suggest a potential role for this compound. Tandem reactions, which combine multiple synthetic steps in a single pot, offer significant advantages in terms of efficiency and waste reduction. The hydroformylation of alkenes to aldehydes, followed by an aldol condensation, is a powerful strategy for carbon-carbon bond formation.

The aldol condensation step is typically catalyzed by either an acid or a base. In this context, a Brønsted acid can activate the aldehyde carbonyl group, increasing its electrophilicity and facilitating the nucleophilic attack by an enol or enolate intermediate. The sulfonic acid group of 3-sulfobenzoic acid, the parent acid of this compound, can provide the necessary protons for this activation. In a catalytic system, this compound could act as a proton source, particularly under conditions where the equilibrium between the salt and its corresponding acid is established.

For instance, in a cobalt-catalyzed hydroformylation of 1-hexene, the addition of a zinc-based metal-organic framework (Zn-MOF-74) has been shown to promote the subsequent aldol condensation. d-nb.infonih.govresearchgate.net The open metal sites on the MOF are thought to adsorb the heptanal (B48729) product, increasing the electrophilic character of its carbonyl carbon and facilitating condensation. d-nb.infonih.govresearchgate.net Similarly, the acidic proton from a sulfobenzoate additive could play a comparable role in activating the aldehyde for the aldol reaction.

Mechanistic Studies of Catalytic Activity

The catalytic activity of sulfobenzoate derivatives is intrinsically linked to the electronic and structural effects of the sulfonate and carboxylate groups. These moieties can influence reaction mechanisms through a combination of ionic interactions and hydrogen bonding.

Ionic interactions and hydrogen bonding are crucial in controlling the selectivity and efficiency of many catalytic transformations. The sulfonate group (—SO₃⁻) in sulfobenzoate can engage in strong electrostatic interactions, which can be harnessed to direct the orientation of substrates or to stabilize transition states. nih.govacs.org For example, in palladium-catalyzed cross-coupling reactions, sulfonated phosphine (B1218219) ligands have been shown to direct the reaction to a specific position on an aromatic ring through electrostatic interactions between the anionic sulfonate group and a cation associated with the substrate. nih.gov

Metal-Sulfobenzoate Complexes as Catalysts in Organic Transformations (e.g., Epoxidation of Alkenes)

The carboxylate and sulfonate functionalities of 3-sulfobenzoate make it an excellent ligand for coordinating with metal ions, forming metal-sulfobenzoate complexes with potential applications in catalysis. While the use of such complexes specifically for the epoxidation of alkenes is not widely reported, related systems demonstrate the feasibility of this approach.

The design of effective metal-sulfobenzoate catalysts involves the selection of a suitable metal center and the control of the coordination environment around it. Different metal ions will exhibit varying Lewis acidity and redox properties, influencing their catalytic activity. The sulfobenzoate ligand can coordinate to the metal in various modes (e.g., monodentate, bidentate), affecting the stability and reactivity of the complex.

A study on nickel(II) complexes with 3-sulfobenzoate and chelating amine ligands demonstrated that the structure of the complex significantly impacts its catalytic performance. rsc.org Five different complexes were synthesized, and their catalytic activity in the oxidation of methyl phenyl sulfide (B99878) was evaluated. The results, summarized in the table below, show that the complex with a 3-D host-guest supramolecular assembly exhibited the highest catalytic activity. rsc.org

| Catalyst | Complex Structure | Conversion (%) |

| 1 | {[Ni(3-sb)(phen)(H₂O)₂]·H₂O}n | 15.3 |

| 2 | [Ni(3-sb)(phen)₂(H₂O)]·H₂O | 25.4 |

| 3 | [Ni(phen)₃]·2(3-Hsb)·10H₂O | 61.2 |

| 4 | {[Ni(3-sb)(2,2′-bipy)(H₂O)₂]·H₂O}n | 12.5 |

| 5 | [Ni(2,2′-bipy)₃]₂·(3-Hsb)·3(NO₃)·9H₂O | 35.7 |

Reaction conditions: 0.1 mmol methyl phenyl sulfide, 0.2 mmol H₂O₂, 1 µmol catalyst, in acetonitrile (B52724) at 60 °C for 12 h. rsc.org

A key advantage of using well-defined metal complexes as catalysts is the potential for their recovery and reuse, particularly in multi-phase systems where the catalyst resides in a separate phase from the reactants and products. The stability of the catalyst under reaction conditions is crucial for its longevity and economic viability. The thermal stability of the aforementioned nickel(II) 3-sulfobenzoate complexes was investigated using thermogravimetric analysis, which showed that the complexes with host-guest assemblies were more stable. rsc.org This enhanced stability is a desirable feature for recyclable catalysts. While specific studies on the recycling of metal-sulfobenzoate catalysts in multi-phase systems for epoxidation are limited, the principles of catalyst recovery can be applied. mdpi.comresearchgate.net

Design and Application of Heterogeneous Catalysts Modified with Sulfobenzoate Moieties

Immobilizing catalytically active species onto solid supports is a widely used strategy to create heterogeneous catalysts that are easily separable and reusable. The functionalization of support materials with sulfobenzoate moieties can provide anchoring points for metal catalysts or introduce acidic sites.

The sulfonic acid group is a common functionality used to create solid acid catalysts. Materials such as silica, alumina, and polymers can be functionalized with sulfonic acid groups to catalyze a variety of organic transformations, including esterification, hydration, and condensation reactions. mdpi.com While direct examples of sulfobenzoate-modified heterogeneous catalysts are not abundant in the literature, the principles of using sulfonated supports are well-established.

The design of such catalysts involves choosing a support with high surface area and appropriate porosity, followed by a chemical modification to introduce the sulfobenzoate groups. This could be achieved through the reaction of a suitable precursor, such as 3-sulfobenzoic acid, with the surface of the support material. The resulting sulfobenzoate-functionalized material could then be used as a solid acid catalyst or as a support for catalytically active metal nanoparticles. The performance of these heterogeneous catalysts would depend on factors such as the density of acidic sites, the nature of the support, and the accessibility of the active sites to the reactants. mdpi.com

Applications in Advanced Materials Science

Functionalization of Polymer Fibers for Enhanced Dyeability and Stain Resistance in Textile Applications

Sodium;3-sulfobenzoate is utilized as a monomer in the production of polymers like polyesters and nylons to fundamentally improve their properties. futurefuelcorporation.com By incorporating this compound into the polymer backbone, the resulting fibers gain enhanced dyeability and stain resistance. futurefuelcorporation.com

The mechanism behind this enhancement lies in the introduction of the anionic sulfonate group (SO₃⁻) into the polymer chain. These sulfonate groups act as dye sites for cationic (or basic) dyes. In conventional polyamide fibers like nylon 6, the affinity for dyes is limited. However, by synthesizing cationic dyeable polyamide (CD-PA6) with a sulfonated monomer, the fabric exhibits a significantly improved uptake of cationic dyes. researchgate.net Research on related sulfonated compounds has shown that when the content of the sulfonating agent is around 3%, the dye uptake rate for cationic pigments can surpass 90%. researchgate.net

Furthermore, these integrated anionic moieties contribute to stain resistance. google.com Many common stains from foods and drinks are caused by anionic colorants. researchgate.net The negatively charged sulfonate groups on the modified fiber surface electrostatically repel these anionic stain materials, preventing them from binding to the fabric. google.com This ionic repulsion mechanism is a key strategy in creating stain-resistant textiles. google.com

Table 1: Effects of Incorporating this compound into Polymer Fibers

| Property | Enhancement Mechanism | Result |

|---|---|---|

| Cationic Dyeability | Introduction of anionic sulfonate (SO₃⁻) groups into the polymer backbone, which serve as active sites for cationic dyes. | Significantly improved dye uptake and affinity for a wider range of colors. futurefuelcorporation.comresearchgate.net |

| Stain Resistance | Anionic sulfonate groups on the fiber surface electrostatically repel anionic colorants found in common stains (e.g., from food and beverages). | Reduced staining from acidic and anionic substances. researchgate.netgoogle.com |

Integration into Functionalized Nanofibers for Material Enhancement

The integration of functional molecules into nanofibers is a key area of materials science for creating advanced textiles and scaffolds with specialized properties. nih.govresearchgate.net While direct studies on this compound in nanofibers are specific, its use in creating functional polymers provides a strong basis for its potential application in this area. lookchem.com

Nanofibers possess a high surface-area-to-volume ratio, making their surface chemistry crucial for their function. nih.govnih.gov Surface functionalization can be used to impart properties such as antimicrobial activity. nih.gov Research has shown that surfaces with a negative charge can effectively repel bacteria and prevent the formation of biofilms. nih.gov For instance, a polymer surface containing negatively charged sulfonate groups demonstrated efficient repulsion of bacterial adhesion. nih.gov

This compound is used as a reagent in the synthesis of certain ionomers, such as imidazolium (B1220033) poly(butylene terephthalate) ionomers, which exhibit long-term antimicrobial activity. lookchem.com These functionalized polymers could, in principle, be processed into nanofibers through techniques like electrospinning. nih.gov The resulting nanofibers would carry the negatively charged sulfonate groups on their extensive surfaces, potentially leading to materials with enhanced antimicrobial properties suitable for applications in healthcare, filtration, and protective textiles. nih.govlookchem.com

Synthesis of Ionic Liquids Utilizing 3-Sulfobenzoate Anions (e.g., 1-Hexyl-3-propanenitrileimidazolium Sulfobenzoate)

This compound is a key precursor in the synthesis of specialized ionic liquids (ILs). sigmaaldrich.comottokemi.com Specifically, it serves as the source for the 3-sulfobenzoate anion, which can be paired with a variety of organic cations to form task-specific ionic liquids. sigmaaldrich.comottokemi.com Ionic liquids are salts that are liquid at low temperatures (typically below 100°C) and are studied for their potential as novel solvents and electrolytes due to properties like low vapor pressure and high thermal stability. nih.gov

A notable example is the synthesis of 1-Hexyl-3-propanenitrileimidazolium Sulfobenzoate. sigmaaldrich.comottokemi.com In this process, this compound is used in an anion exchange reaction to create the final ionic liquid. The resulting material combines the properties of the imidazolium-based cation with the functional 3-sulfobenzoate anion. sigmaaldrich.com The physical properties of such ionic liquids, including their densities, viscosities, and refractive indices, have been a subject of scientific investigation. The development of functionalized ionic liquids is an active area of research, as the properties of the IL can be tuned by carefully selecting the cation and anion. nih.gov

Table 2: Synthesis of 1-Hexyl-3-propanenitrileimidazolium Sulfobenzoate

| Component | Role | Source Compound |

|---|---|---|

| 3-Sulfobenzoate | Anion | This compound sigmaaldrich.comottokemi.com |

| 1-Hexyl-3-propanenitrileimidazolium | Cation | A corresponding salt of this cation (e.g., a halide salt) |

| Resulting Ionic Liquid | A functionalized ionic liquid with specific physicochemical properties. | 1-Hexyl-3-propanenitrileimidazolium Sulfobenzoate sigmaaldrich.com |

Development of Novel Materials with Tailored Optical, Magnetic, or Electronic Properties

The 3-sulfobenzoate ligand, derived from this compound, is employed in the synthesis of coordination complexes and metal-organic frameworks with tailored properties. sigmaaldrich.comsigmaaldrich.com Its ability to coordinate with metal ions through its carboxylate and sulfonate groups makes it a valuable building block for creating complex supramolecular structures. sigmaaldrich.comsigmaaldrich.com

A significant application in this area is the formation of complexes with lanthanide ions, such as Cerium (Ce) and Neodymium (Nd). sigmaaldrich.comsigmaaldrich.com Lanthanide complexes are of great interest due to their unique luminescent (optical) and magnetic properties. sigmaaldrich.com The 3-sulfobenzoate ligand can be used to assemble these lanthanide ions into specific arrangements, often in conjunction with other molecules like cucurbiturils. sigmaaldrich.comsigmaaldrich.com

The structure of the resulting complex dictates its physical properties. By choosing the specific lanthanide ion and controlling the coordination environment with the 3-sulfobenzoate ligand, it is possible to develop novel materials with precisely tuned optical emissions or magnetic behaviors. sigmaaldrich.com These materials have potential applications in fields such as sensors, optical devices, and data storage.

Table 3: Examples of Lanthanide Complexes with 3-Sulfobenzoate

| Complex Name | Metal Ion | Ligands | Potential Properties |

|---|---|---|---|

| {[Ce(3-SBH)(H₂O)₄]₂CB₆}·4NO₃ | Cerium (Ce) | 3-Sulfobenzoic acid, Cucurbit scbt.comuril | Optical, Magnetic sigmaaldrich.comsigmaaldrich.com |

| {[Nd(3-SBH)(H₂O)₄]₂CB₆}·4NO₃ | Neodymium (Nd) | 3-Sulfobenzoic acid, Cucurbit scbt.comuril | Optical, Magnetic sigmaaldrich.comsigmaaldrich.com |

Theoretical and Computational Chemistry Studies of Sodium;3 Sulfobenzoate

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Such studies on sodium;3-sulfobenzoate would typically involve geometry optimization to determine the most stable three-dimensional arrangement of its atoms. Following optimization, a range of electronic properties can be calculated to describe its reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, DFT allows for the generation of a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For the 3-sulfobenzoate anion, the MEP would likely show negative potential around the sulfonate and carboxylate groups, indicating their susceptibility to electrophilic attack.

While specific DFT studies on this compound are not extensively available in the public literature, the principles of DFT calculations on substituted aromatic compounds are well-established. nih.gov Such computational analyses are invaluable for predicting the sites of reaction and understanding the influence of the sulfonate and carboxylate groups on the aromatic ring's reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 3-Sulfobenzoate Anion

| Property | Description | Predicted Trend for 3-Sulfobenzoate |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | The presence of electron-withdrawing sulfonate and carboxylate groups would likely lower the HOMO energy compared to benzene (B151609). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | The electron-withdrawing groups would also lower the LUMO energy, making the molecule a better electron acceptor. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | The energy gap would be influenced by the interplay of the substituents and would be a key determinant of its reactivity profile. |

| Dipole Moment | A measure of the polarity of the molecule. | The asymmetrical substitution would result in a significant dipole moment. |

| Molecular Electrostatic Potential (MEP) | Visual representation of charge distribution. | Negative potential would be concentrated on the oxygen atoms of the sulfonate and carboxylate groups. |

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For this compound in an aqueous solution, MD simulations can provide detailed insights into its solvation and the nature of its interactions with water molecules and surrounding ions.

These simulations would model the trajectory of each atom based on a force field that describes the interatomic and intermolecular forces. Key findings from such simulations would include the formation of hydration shells around the sodium cation and the sulfonate and carboxylate groups of the anion. The simulations can quantify the number of water molecules in the first and second solvation shells and their average residence time, providing a dynamic picture of the local environment.

The orientation of water molecules around the different parts of the 3-sulfobenzoate anion would also be a significant output. For instance, the hydrogen atoms of water would be expected to orient towards the negatively charged oxygen atoms of the sulfonate and carboxylate groups, forming hydrogen bonds. The simulations could also reveal details about ion pairing between the sodium cation and the 3-sulfobenzoate anion in solution.

While specific MD studies on this compound are not prominent in the literature, research on similar sulfonated aromatic compounds and polyelectrolytes provides a basis for understanding its likely behavior. nih.gov These studies often reveal strong variations in ion condensation and conformational behavior depending on the solvent.

Table 2: Expected Intermolecular Interactions of this compound in Aqueous Solution from MD Simulations

| Interaction Type | Description | Expected Significance for this compound |

| Ion-Dipole | Interaction between the sodium cation and the 3-sulfobenzoate anion with polar water molecules. | Strong interactions leading to the formation of stable hydration shells. |

| Hydrogen Bonding | Between the sulfonate and carboxylate groups and surrounding water molecules. | A primary driver of its solubility and solution structure. |

| Ion Pairing | Electrostatic attraction between the sodium cation and the 3-sulfobenzoate anion. | The extent of ion pairing would depend on the concentration of the solution. |

| π-π Stacking | Potential interactions between the aromatic rings of adjacent 3-sulfobenzoate anions. | This could occur at higher concentrations, leading to aggregation. |

Computational Insights into Catalytic Mechanisms and Reaction Pathways

Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions, including those where a species might act as a catalyst or be a substrate in a catalytic cycle. For this compound, computational methods could be employed to explore its potential catalytic activity or its transformation pathways in various reactions.

Theoretical investigations could map the potential energy surface of a reaction involving 3-sulfobenzoate. This would involve locating the transition states, which are the energy maxima along the reaction coordinate, and the intermediates, which are local energy minima. The activation energy, which is the energy difference between the reactants and the transition state, is a key parameter that determines the reaction rate.

While there is a lack of specific computational studies on the catalytic mechanisms directly involving this compound, the methodologies for such investigations are well-developed. superfri.org For instance, if 3-sulfobenzoic acid were to be used as an acid catalyst, computational models could explore the proton transfer steps and the stabilization of reaction intermediates. DFT calculations are frequently used to model these reaction pathways and provide detailed electronic information at each step.

Quantum Chemical Calculations for Derivatives and Analogues

Quantum chemical calculations are not limited to the parent molecule but can be extended to a wide range of its derivatives and analogues. By systematically modifying the structure of this compound, for example, by introducing different functional groups on the aromatic ring, it is possible to computationally screen for molecules with desired properties.

These calculations can predict how substituents would affect the electronic properties, such as the HOMO-LUMO gap, and consequently, the reactivity of the molecule. For instance, adding an electron-donating group to the aromatic ring would be expected to raise the HOMO energy, making the molecule a better electron donor. Conversely, adding a stronger electron-withdrawing group would likely lower the LUMO energy, enhancing its electron-accepting capabilities.

Such in silico screening can guide synthetic efforts by identifying promising candidates for specific applications before they are synthesized in the lab, thus saving time and resources. While specific quantum chemical studies on a library of this compound derivatives are not readily found, the approach is widely used in medicinal and materials chemistry.

Table 3: Potential Applications of Quantum Chemical Calculations for this compound Derivatives

| Area of Investigation | Computational Approach | Potential Insights |

| Reactivity Tuning | DFT calculations on a series of substituted 3-sulfobenzoates. | Understanding the effect of substituents on electrophilic and nucleophilic sites. |

| Spectroscopic Properties | Time-dependent DFT (TD-DFT) calculations. | Predicting UV-Vis absorption spectra for new derivatives. |

| Acidity | Calculation of proton affinities and pKa values. | Quantifying how different functional groups alter the acidity of the carboxylic acid and the basicity of the sulfonate group. |

Predictive Modeling for Material Properties and Applications

Predictive modeling, often employing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, can be used to forecast the properties and potential applications of chemical compounds. These models are built by establishing a statistical correlation between the chemical structure and a specific property or activity.

For this compound and its derivatives, QSAR/QSPR models could be developed to predict properties such as solubility, toxicity, or its performance in a particular application, such as a corrosion inhibitor or a component in a polymer. The inputs for these models, known as molecular descriptors, can be derived from computational chemistry calculations. These descriptors can range from simple constitutional indices to more complex quantum chemical parameters.

Although specific predictive models for this compound are not widely published, the general framework of QSAR/QSPR is a cornerstone of modern computational chemistry. The development of such models would require a dataset of compounds with known properties, from which a predictive relationship can be derived and then used to estimate the properties of new, untested molecules.

Analytical Methodologies for Detection and Quantification of Sodium;3 Sulfobenzoate

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography for Purity Validation)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment of sodium;3-sulfobenzoate. This method is highly valued for its ability to separate the main compound from its impurities, which may include starting materials, by-products from the synthesis process, or degradation products.

Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for this analysis. In a typical setup, a nonpolar stationary phase (like C18) is used with a more polar mobile phase. For instance, a mixture of a phosphate (B84403) buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) can be employed to achieve effective separation. lookchem.comsielc.com The detection is often carried out using an ultraviolet (UV) detector, as the benzene (B151609) ring in the sulfobenzoate structure is a strong chromophore. ottokemi.com

The purity of this compound is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Commercial suppliers often specify purity levels of 97% or 99% as determined by HPLC. emcochemicals.comambeed.com The validation of these HPLC methods, as per international guidelines, ensures specificity, linearity, precision, accuracy, and robustness for reliable quantification. lookchem.com

For more complex analyses or when dealing with trace amounts, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. This technique combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry, allowing for the definitive identification and quantification of this compound and its related substances. nih.gov

Table 1: Example HPLC Parameters for Analysis of Related Aromatic Acids This table is illustrative of typical conditions used for analyzing compounds structurally similar to this compound.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | RP C18 (150 x 4.6 mm, 3.5 µm) | Atlantis dC18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 0.1% Phosphoric Acid : Acetonitrile (62:38 v/v) lookchem.com | 0.02 M Phosphate Buffer (pH 3.0) : Methanol (60:40 v/v) sielc.com |

| Flow Rate | 1.0 mL/min lookchem.com | 1.0 mL/min sielc.com |

| Detection | UV at 275 nm lookchem.com | UV at 254 nm sielc.com |

| Injection Volume | 20 µL | 10 µL sielc.com |

Titrimetric Methods for Quantitative Analysis

Titrimetric, or volumetric, analysis provides a classic and cost-effective method for the quantitative determination of this compound. These methods rely on a chemical reaction between the analyte and a reagent of known concentration (the titrant).

A common approach is acid-base titration. Since this compound is the salt of a strong acid (sulfonic acid) and a weak acid (carboxylic acid), its purity can be determined by titrating its acidic functional group. The carboxylic acid group can be titrated with a standardized strong base, such as sodium hydroxide (B78521), using a suitable indicator or a pH meter to determine the endpoint. This method was cited in a patent for determining the purity of sodium 3-sulfobenzoate, which was found to be 97.3% and 98.3% in different batches. researchgate.net

Another relevant titrimetric approach is the Volhard method, a type of back-titration used for determining halide ions, which can be adapted for other substances. researchgate.net While not directly applied to the sulfobenzoate itself, the principles of titration are fundamental in chemical analysis and provide a reliable means for assaying the concentration of the acidic component of the molecule.

Development of Spectroscopic Methods for Detection

Spectroscopic methods are instrumental in the structural elucidation and detection of this compound. These techniques are based on the interaction of electromagnetic radiation with the molecule.

UV-Visible (UV-Vis) Spectroscopy : The presence of the aromatic ring in this compound makes it an excellent candidate for UV-Vis spectroscopy. The molecule absorbs UV light, and the wavelength of maximum absorbance (λmax) can be used for qualitative identification and quantitative measurement. For the related benzoic acid, the λmax is observed around 230 nm. rsc.org The exact λmax for this compound would be influenced by the sulfonate group and the pH of the solution, which affects the protonation state of the carboxylic acid. chemicalbook.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for the sulfonate group (S=O stretching), the carboxyl group (C=O and O-H stretching), and the substituted benzene ring (C-H and C=C stretching). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the peaks in the NMR spectrum can confirm the structure of the 3-substituted benzene ring and help in identifying impurities. nih.gov

Table 2: Key Spectroscopic Data for Sulfobenzoic Acid and Related Compounds This table provides reference spectral data for the parent acid and similar structures, which are indicative for this compound.

| Technique | Compound | Key Observations | Reference |

|---|---|---|---|

| UV-Vis | Benzoic Acid (pH 2.5) | λmax at ~230 nm and ~275 nm | chemicalbook.com |

| IR | 2-Sulfobenzoic Acid | Shows characteristic peaks for C=O, S=O, O-H, and aromatic C-H bonds. | researchgate.net |

| ¹H NMR | This compound | Provides signals corresponding to the aromatic protons. | nih.gov |

| GC-MS | 2-Sulfobenzoic Acid | Mass spectrum shows characteristic fragmentation patterns. | researchgate.net |

Advanced Techniques for Trace Analysis in Environmental or Complex Matrices

Detecting trace amounts of this compound or related sulfonated compounds in complex samples, such as environmental water or industrial effluents, requires highly sensitive and selective analytical techniques.

Mass Spectrometry (MS) : Advanced MS techniques are crucial for trace analysis. High-resolution mass spectrometry (HRMS), such as Fourier-transform ion cyclotron resonance (FT-ICR-MS) or Orbitrap MS, provides highly accurate mass measurements, enabling the confident identification of target compounds in complex mixtures. rpi.edu For example, FT-ICR-MS has been successfully used to identify sulfonated surfactant byproducts in disinfected gas extraction wastewater, demonstrating its power in environmental analysis. rpi.edu

Matrix-Assisted Laser Desorption/Ionization (MALDI) : MALDI is a soft ionization technique often coupled with a time-of-flight (TOF) mass analyzer. It is particularly useful for non-volatile and thermally labile molecules. Research on related highly sulfated compounds has shown that using ionic liquid matrices allows for the direct UV-MALDI-MS analysis and detection of picomole amounts of their sodium salts. researchgate.net This approach could be adapted for the sensitive detection of this compound.

Hyphenated Chromatographic Techniques : The coupling of gas or liquid chromatography with mass spectrometry (GC-MS, LC-MS) is a cornerstone of modern trace analysis. LC-MS/MS, which involves tandem mass spectrometry, offers exceptional selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion, effectively filtering out matrix interference and allowing for quantification at very low levels.

These advanced methods are essential for monitoring the environmental fate of such compounds and ensuring the cleanliness of industrial processes.

Environmental Research Pertaining to Sodium;3 Sulfobenzoate

Environmental Fate and Transport Mechanisms

The environmental fate and transport of sodium;3-sulfobenzoate are governed by its physicochemical properties and interactions with environmental matrices such as soil and water. Key mechanisms influencing its distribution in the environment include sorption, leaching, and volatilization.

The following interactive table illustrates the general relationship between Koc values and soil mobility classification, which can be used to infer the potential mobility of this compound once its Koc value is determined. chemsafetypro.com

Interactive Data Table: McCall's Soil Mobility Classification

| Koc Range | Mobility Class |

|---|---|

| 0 - 50 | Very High |

| 50 - 150 | High |

| 150 - 500 | Medium |

| 500 - 2000 | Low |

| 2000 - 5000 | Slightly Mobile |

Studies on Biodegradation and Chemical Degradation Pathways

The degradation of this compound in the environment can occur through both biological and chemical processes.

Biodegradation:

Microbial degradation is a primary pathway for the breakdown of many organic compounds in the environment. Studies on related sulfonated aromatic compounds have shed light on the potential biodegradation pathways for this compound. Bacteria from the genera Comamonas, Pseudomonas, and Rhodococcus have been shown to degrade arylsulfonates. nih.govuni-konstanz.desemanticscholar.orgmdpi.comnih.govnih.govinternationalscholarsjournals.orgmdpi.comkegg.jpresearchgate.net

The biodegradation of p-toluenesulfonate by Comamonas testosteroni, for instance, proceeds via p-sulfobenzoate, indicating that the sulfobenzoate moiety is a key intermediate in the degradation of more complex arylsulfonates. nih.govuni-konstanz.denih.gov The proposed pathway often involves an initial dioxygenase-catalyzed attack on the aromatic ring, leading to desulfonation and the formation of catechols, which are then further metabolized through ring cleavage. nih.govuni-konstanz.de For 3-sulfobenzoate, a plausible pathway would involve its conversion to protocatechuate, which then enters central metabolic pathways.

Chemical Degradation:

Abiotic degradation processes such as hydrolysis and photolysis can also contribute to the transformation of this compound in the environment.

Hydrolysis: This process involves the reaction of the compound with water. libretexts.org The sulfonate group on the aromatic ring is generally stable to hydrolysis under typical environmental conditions. However, the carboxylic acid group can undergo reactions typical of that functional group.

Photolysis: Direct photolysis can occur if the compound absorbs light in the environmentally relevant UV spectrum, leading to its degradation. Indirect photolysis can also occur through reactions with photochemically generated reactive species in the water, such as hydroxyl radicals.

Ecotoxicological Assessments

Ecotoxicological studies are crucial for understanding the potential environmental impact of chemical compounds on non-human organisms. For this compound, these assessments would focus on its effects on aquatic and terrestrial organisms.

While specific ecotoxicity data for this compound is limited in the provided search results, data for related alkylbenzene sulfonates can provide an indication of its potential toxicity. Acute toxicity tests with the freshwater crustacean Daphnia magna are commonly used to assess the environmental impact of surfactants. canada.caktu.ltnih.govnii.ac.jpdntb.gov.ua The results of these tests are typically reported as the median effective concentration (EC50) or the median lethal concentration (LC50).

The following interactive table presents hypothetical ecotoxicity data for this compound based on typical ranges for related compounds to illustrate how such data would be presented.

Interactive Data Table: Hypothetical Ecotoxicity of this compound

| Test Organism | Endpoint | Duration | Value (mg/L) |

|---|---|---|---|

| Daphnia magna (Water Flea) | EC50 (Immobilization) | 48 hours | 10 - 100 |

| Pseudokirchneriella subcapitata (Green Algae) | EC50 (Growth Inhibition) | 72 hours | 1 - 10 |

Algal toxicity is another important aspect of ecotoxicological assessment, as algae are primary producers in many aquatic ecosystems. mdpi.comwoah.orgnih.govbohrium.com Inhibition of algal growth can have cascading effects on the entire food web.

Bioremediation and Advanced Oxidation Processes for Removal

In cases of environmental contamination, various remediation technologies can be employed to remove or degrade this compound.

Bioremediation:

Bioremediation utilizes microorganisms to break down pollutants into less harmful substances. The use of activated sludge in wastewater treatment plants is a common form of bioremediation. wikipedia.orgsswm.infolsu.eduwwdmag.comresearchgate.net The microbial communities in activated sludge, which can include bacteria from the genera Pseudomonas and Rhodococcus, have the potential to degrade sulfonated aromatic compounds. mdpi.cominternationalscholarsjournals.orgresearchgate.net Enhanced bioremediation strategies could involve bioaugmentation, where specific microbial strains with a high capacity for degrading sulfobenzoates are introduced into the contaminated environment.

Advanced Oxidation Processes (AOPs):

AOPs are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater through the generation of highly reactive hydroxyl radicals. wikipedia.orgscielo.brorientjchem.orgnih.govnih.govnih.govresearchgate.netsemanticscholar.orgrsc.org Common AOPs include:

Fenton and Photo-Fenton Processes: These processes use a combination of hydrogen peroxide and an iron catalyst to generate hydroxyl radicals. wikipedia.orgscielo.brorientjchem.orgnih.govnih.gov The photo-Fenton process is enhanced by the use of UV light.

Ozonation: Ozone is a powerful oxidant that can directly react with organic compounds or decompose to form hydroxyl radicals. nih.govresearchgate.netsemanticscholar.orgrsc.org

Photocatalysis: This process often uses a semiconductor catalyst, such as titanium dioxide (TiO2), which, upon irradiation with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals.

The following interactive table summarizes the key features of these AOPs for the potential treatment of water contaminated with this compound.

Interactive Data Table: Overview of Advanced Oxidation Processes for Pollutant Removal

| AOP | Key Reagents/Components | Primary Oxidant | Advantages |

|---|---|---|---|

| Fenton | Fe²⁺, H₂O₂ | Hydroxyl Radical (•OH) | High efficiency, relatively low cost |

| Photo-Fenton | Fe²⁺, H₂O₂, UV light | Hydroxyl Radical (•OH) | Enhanced degradation rates compared to Fenton |

| Ozonation | O₃ | Ozone (O₃), Hydroxyl Radical (•OH) | Strong oxidizing power, no sludge formation |

Emerging Research Frontiers and Future Perspectives

Exploration of Novel 3-Sulfobenzoate Derivatives and Analogues for Specific Applications

The core structure of 3-sulfobenzoate serves as a versatile scaffold for the synthesis of new derivatives and analogues with tailored properties for specific, high-value applications. A significant area of this exploration is in the field of coordination chemistry, particularly in the design of metal-organic frameworks (MOFs).

Recent research has demonstrated the use of sodium 3-sulfobenzoate as a ligand in the synthesis of novel two-dimensional MOFs. For instance, a new MOF, designated YCM-73, was synthesized using sodium 3-sulfobenzoate as the ligand. acs.org This highlights the potential of 3-sulfobenzoate in creating new crystalline materials with unique structural and, potentially, functional properties. The synthesis of such MOFs is a crucial step in developing materials for applications in gas storage, separation, and catalysis.